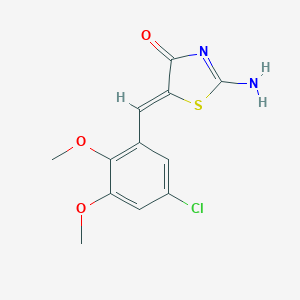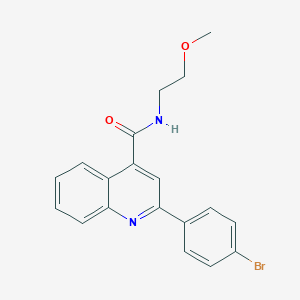![molecular formula C24H32N2O4 B330368 3-methoxy-N-[8-[(3-methoxybenzoyl)amino]octyl]benzamide](/img/structure/B330368.png)
3-methoxy-N-[8-[(3-methoxybenzoyl)amino]octyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-[8-[(3-methoxybenzoyl)amino]octyl]benzamide is an organic compound belonging to the class of benzamides It is characterized by the presence of a carboxamido substituent attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[8-[(3-methoxybenzoyl)amino]octyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride.
Amidation Reaction: The benzoyl chloride is then reacted with 8-aminooctylamine to form the intermediate 8-(3-methoxybenzoylamino)octylamine.
Final Coupling: The intermediate is then coupled with 3-methoxybenzoyl chloride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[8-[(3-methoxybenzoyl)amino]octyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bond can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of 3-methoxy-N-{8-[(3-methoxybenzyl)amino]octyl}benzamide.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
3-methoxy-N-[8-[(3-methoxybenzoyl)amino]octyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[8-[(3-methoxybenzoyl)amino]octyl]benzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-N-{2-[(4-methoxybenzoyl)-2-methylanilino]ethyl}-N-(2-methylphenyl)benzamide
- 3-amino-4-methoxybenzamide
- 3-methoxy-N-[4-(3-{4-[(3-methoxybenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide
Uniqueness
3-methoxy-N-[8-[(3-methoxybenzoyl)amino]octyl]benzamide is unique due to its specific structural features, such as the presence of two methoxybenzoyl groups and an octyl chain
Properties
Molecular Formula |
C24H32N2O4 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
3-methoxy-N-[8-[(3-methoxybenzoyl)amino]octyl]benzamide |
InChI |
InChI=1S/C24H32N2O4/c1-29-21-13-9-11-19(17-21)23(27)25-15-7-5-3-4-6-8-16-26-24(28)20-12-10-14-22(18-20)30-2/h9-14,17-18H,3-8,15-16H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
LSQLPNKGUHZYLC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NCCCCCCCCNC(=O)C2=CC(=CC=C2)OC |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCCCCCCCNC(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-acetyl-11-(3-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B330288.png)
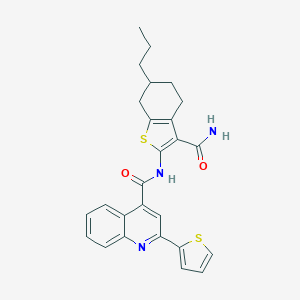
![4-[4-(allyloxy)-2-bromo-5-ethoxybenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B330292.png)
![4-((Z)-1-{2-[(2-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-(2-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE](/img/structure/B330293.png)
![DIMETHYL 2-[6-METHOXY-2,2-DIMETHYL-1-(3-METHYLBUTANOYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B330294.png)
![METHYL 4-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE](/img/structure/B330295.png)
![N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide](/img/structure/B330297.png)
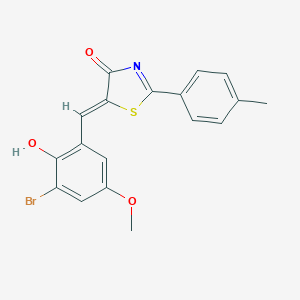
![2-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide](/img/structure/B330300.png)
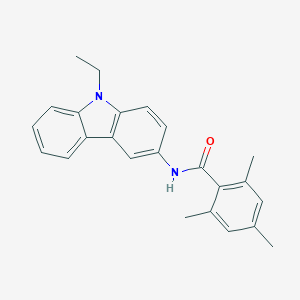
![N-{2-chloro-5-methoxy-4-[(phenylcarbonyl)amino]phenyl}-4-(dimethylamino)benzamide](/img/structure/B330302.png)
![2-(piperidin-1-yl)-1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B330306.png)
